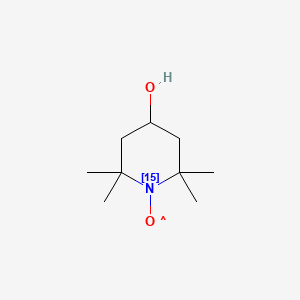

4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-15N-oxyl

Description

Historical Context and Evolution of Nitroxide Radical Chemistry

The field of nitroxide radical chemistry has a rich history dating back to the 19th and early 20th centuries with the initial discoveries of organic free radicals. A pivotal moment came in the mid-20th century with the synthesis of the first sterically hindered and remarkably stable nitroxide radicals. Among these, 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) and its derivatives, including 4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPOL), emerged as compounds of exceptional interest due to their stability under various conditions.

The development of Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), was intrinsically linked to the rise of nitroxide chemistry. These stable radicals provided ideal systems for EPR studies, enabling researchers to probe their electronic structure and environment with high precision. This symbiotic relationship propelled advancements in both the synthesis of novel nitroxide radicals and the application of EPR techniques to solve complex chemical and biological problems.

The Distinctive Role of Piperidine (B6355638) Nitroxides in Chemical and Biological Sciences

Piperidine nitroxides, such as TEMPOL, occupy a prominent position in various scientific disciplines due to a combination of favorable characteristics. Their inherent stability, attributed to the steric hindrance provided by the four methyl groups adjacent to the nitroxide moiety, allows them to be used as probes in a wide range of environments without rapid degradation.

In chemical sciences, these compounds are widely employed as catalysts in organic synthesis, particularly for selective oxidation reactions. chemicalbook.com Their ability to act as radical traps also makes them valuable tools for studying reaction mechanisms.

In the biological sciences, the utility of piperidine nitroxides is even more extensive. They serve as powerful antioxidants, capable of scavenging reactive oxygen species (ROS), which are implicated in numerous pathological conditions. nih.govnih.gov This property has led to their investigation in the context of mitigating oxidative stress. Furthermore, their paramagnetic nature makes them excellent spin labels and probes for studying the structure and function of biomolecules like proteins and lipids, as well as for in vivo imaging applications. nih.gov The neutral charge of compounds like TEMPOL allows for distribution throughout intracellular and extracellular environments. nih.gov

Fundamental Significance of ¹⁵N Isotopic Labeling in Advanced Spectroscopic Investigations

The strategic replacement of the common ¹⁴N isotope (spin I=1) with the ¹⁵N isotope (spin I=1/2) in the nitroxide group of 4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl is a critical modification for high-precision spectroscopic studies, particularly EPR. nih.gov This isotopic substitution fundamentally alters the hyperfine structure of the EPR spectrum.

A nitroxide with a ¹⁴N nucleus exhibits a characteristic three-line (triplet) EPR spectrum due to the interaction of the unpaired electron with the ¹⁴N nuclear spin. In contrast, a ¹⁵N-labeled nitroxide displays a much simpler two-line (doublet) spectrum. nih.gov This simplification has profound implications for experimental sensitivity and resolution. The reduction in the number of hyperfine lines leads to a theoretical 1.5-fold increase in the EPR signal intensity for the ¹⁵N-labeled species compared to its ¹⁴N counterpart, assuming similar motional characteristics. nih.gov

This enhanced sensitivity and spectral simplification are invaluable in complex biological systems where the concentration of the spin probe may be low, or where multiple paramagnetic species might be present. The distinct doublet of the ¹⁵N-labeled nitroxide can be easily distinguished from the triplet of a ¹⁴N-nitroxide, enabling dual-labeling experiments to simultaneously monitor different processes or environments. nih.gov This capability is particularly advantageous in Overhauser-enhanced Magnetic Resonance Imaging (OMRI), a double resonance technique that leverages EPR information for high-resolution MRI. nih.gov

Interactive Data Tables

Below are interactive tables summarizing key properties and comparative data discussed in this article.

Table 1: Physicochemical Properties of 4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPOL)

| Property | Value |

| Chemical Formula | C₉H₁₈NO₂ |

| Molar Mass | 172.24 g/mol |

| Appearance | Orange crystals |

| Melting Point | 71-73 °C |

Table 2: Spectroscopic Comparison of ¹⁴N vs. ¹⁵N Labeled Nitroxides

| Feature | ¹⁴N-Nitroxide (e.g., TEMPOL) | ¹⁵N-Nitroxide (e.g., ¹⁵N-TEMPOL) |

| Nuclear Spin (I) | 1 | 1/2 |

| EPR Spectrum | Triplet | Doublet |

| Relative Signal Intensity | 1 | ~1.5 |

| Spectral Resolution | Lower | Higher |

Properties

InChI |

InChI=1S/C9H18NO2/c1-8(2)5-7(11)6-9(3,4)10(8)12/h7,11H,5-6H2,1-4H3/i10+1 | |

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZFMOKQJFYMBGY-DETAZLGJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(N1[O])(C)C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(CC(CC([15N]1[O])(C)C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70446759 | |

| Record name | 4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-15N-oxyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70446759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79494-16-9 | |

| Record name | 4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-15N-oxyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70446759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Hydroxy-TEMPO-15N | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Derivatization Strategies for 15n Labeled Piperidine Nitroxides

General Synthetic Approaches to 2,2,6,6-Tetramethylpiperidine-1-oxyl Derivatives

The synthesis of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) derivatives generally involves the oxidation of the corresponding sterically hindered secondary amine, 2,2,6,6-tetramethylpiperidine. This precursor amine is often synthesized from the condensation of acetone (B3395972) and ammonia (B1221849) to form triacetone amine, which can then be reduced to 2,2,6,6-tetramethylpiperidine. wikipedia.org The subsequent oxidation to the stable nitroxyl (B88944) radical is a key step and can be achieved using various oxidizing agents.

A common and economically viable method for the industrial-scale production of 4-Hydroxy-TEMPO involves the oxidation of 4-hydroxy-2,2,6,6-tetramethylpiperidine. wikipedia.org This oxidation is often carried out using hydrogen peroxide in the presence of a catalyst. Other methods may also be employed for the synthesis of TEMPO derivatives, depending on the desired functionality and scale of the reaction.

The general synthetic scheme for 4-Hydroxy-TEMPO is presented below:

| Precursor | Oxidizing Agent | Catalyst | Product |

| 4-Hydroxy-2,2,6,6-tetramethylpiperidine | Hydrogen Peroxide | Tungstate or similar | 4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl |

Specific Protocols for the Introduction of the ¹⁵N Isotope at the Nitroxyl Moiety

The introduction of a ¹⁵N isotope at the nitroxyl moiety is of significant interest for EPR studies as it alters the nuclear spin and simplifies the resulting spectra, leading to enhanced sensitivity and resolution. The synthesis of ¹⁵N-labeled piperidine (B6355638) nitroxides generally follows a similar pathway to their ¹⁴N counterparts, with the key difference being the use of a ¹⁵N-labeled nitrogen source at an early stage of the synthesis.

For the synthesis of 4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-¹⁵N-oxyl, the synthetic strategy would involve the use of ¹⁵N-labeled ammonia or an equivalent ¹⁵N source during the formation of the piperidine ring. A plausible synthetic route, analogous to the synthesis of other ¹⁵N-labeled TEMPO derivatives, would start from the reaction of the appropriate precursors with a ¹⁵N-labeled amine source to form the ¹⁵N-containing piperidine ring, which is then oxidized to the corresponding nitroxide.

A representative protocol for the synthesis of a related ¹⁵N-labeled nitroxide, ¹⁵N-TEMPONE (4-oxo-2,2,6,6-tetramethylpiperidine-1-¹⁵N-oxyl), involves the reaction of phorone with ¹⁵N-labeled ammonium (B1175870) chloride. A similar strategy can be envisioned for the synthesis of ¹⁵N-labeled 4-Hydroxy-TEMPO, likely starting from a precursor that can react with ¹⁵N-ammonia to form the 4-hydroxypiperidine (B117109) ring, followed by oxidation.

Functionalization and Conjugation Strategies via the 4-Hydroxy Group

The 4-hydroxy group of 4-Hydroxy-TEMPO is a versatile functional handle that allows for the covalent attachment of the nitroxide moiety to other molecules. This derivatization is central to its application in spin-labeling studies and for the creation of novel molecular architectures.

Attachment to Macromolecules for Spin Labeling Applications

Site-directed spin labeling (SDSL) is a powerful technique for studying the structure and dynamics of macromolecules, such as proteins and nucleic acids. nih.gov This method involves the introduction of a paramagnetic spin label, like a 4-Hydroxy-TEMPO derivative, at a specific site within the macromolecule. The 4-hydroxy group can be chemically modified to introduce a reactive group that can then form a covalent bond with a functional group on the macromolecule.

Common strategies for the attachment of 4-Hydroxy-TEMPO to macromolecules include:

Ether Linkage: The hydroxyl group can be deprotonated with a base, such as sodium hydride, and the resulting alkoxide can react with an electrophile, for example, an alkyl halide, to form an ether linkage. This approach can be used to introduce a linker with a terminal reactive group suitable for bioconjugation.

Ester Linkage: The hydroxyl group can be esterified with a carboxylic acid or an activated carboxylic acid derivative. This can be used to attach the spin label to molecules containing carboxylic acid or to introduce a linker with a carboxyl group.

Click Chemistry: The hydroxyl group can be modified to introduce an azide (B81097) or alkyne functionality, enabling its conjugation to macromolecules functionalized with a complementary group via copper-catalyzed or strain-promoted azide-alkyne cycloaddition ("click chemistry").

These functionalized 4-Hydroxy-TEMPO derivatives can then be reacted with specific amino acid residues on a protein, such as cysteine or lysine, to achieve site-specific labeling.

| Functionalization Strategy | Reactive Group on Spin Label | Target Residue on Macromolecule |

| Etherification/Alkylation | Alkyl halide | Cysteine (thiol) |

| Esterification | Carboxylic acid (activated) | Lysine (amine) |

| Click Chemistry | Azide or Alkyne | Non-natural amino acid with complementary group |

Generation of Novel Hybrid Structures and Biradicals

The 4-hydroxy group also serves as a convenient anchor point for the synthesis of more complex structures, including hybrid molecules and biradicals.

Hybrid Molecules: 4-Hydroxy-TEMPO can be covalently linked to other functional molecules to create hybrid structures with combined properties. For instance, it can be attached to fluorescent dyes, drugs, or polymers to create multifunctional probes or materials. researchgate.net The synthesis of such hybrids often involves the same chemical strategies as those used for macromolecule conjugation, such as etherification or esterification of the 4-hydroxy group. researchgate.netrsc.org

Biradicals: Biradicals, which contain two nitroxide moieties within the same molecule, are of particular interest in EPR spectroscopy for distance measurements. The 4-hydroxy group of 4-Hydroxy-TEMPO can be used as a reactive site to link two nitroxide units together. This can be achieved, for example, by reacting two molecules of 4-Hydroxy-TEMPO with a bifunctional linker molecule. Alternatively, the hydroxyl group can be converted into a different functional group that can then react with another TEMPO derivative to form a biradical. The synthesis of the well-known biradical TOTAPOL, for instance, involves the reaction of 4-amino-TEMPO with 4-(2,3-epoxypropoxy)-TEMPO, illustrating a strategy that could be adapted for derivatives of 4-hydroxy-TEMPO.

The design of the linker between the two nitroxide units is critical as it determines the distance and relative orientation of the two radical centers, which in turn influences the EPR spectral properties.

Advanced Spectroscopic Characterization and Spin Physics of 4 Hydroxy 2,2,6,6 Tetramethylpiperidine 1 15n Oxyl

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is the primary technique for the direct detection and characterization of paramagnetic species like nitroxide radicals. nih.gov The EPR spectrum is highly sensitive to the local environment, molecular motion, and interactions of the unpaired electron with its surroundings.

The interaction between the unpaired electron spin and the ¹⁵N nuclear spin gives rise to hyperfine splitting in the EPR spectrum. For a ¹⁵N-labeled nitroxide, this results in a characteristic doublet (2I + 1 = 2), in contrast to the triplet observed for ¹⁴N nitroxides. nih.govnih.gov This simplification of the spectrum into two lines, each containing more of the total signal intensity, enhances the signal-to-noise ratio. nih.gov

The hyperfine coupling (A) and the electron Zeeman interaction (g-tensor) are both anisotropic, meaning their magnitudes depend on the orientation of the molecule with respect to the external magnetic field. In a frozen solution, where molecular tumbling is restricted, the EPR spectrum reflects a superposition of spectra from all possible orientations, resulting in a powder pattern. From this, the principal values of the A and g-tensors (Axx, Ayy, Azz and gxx, gyy, gzz) can be determined.

High-frequency EPR is particularly advantageous for resolving g-tensor anisotropy, as the Zeeman interaction becomes dominant over the hyperfine interaction at higher magnetic fields. The gxx and Azz components are known to be sensitive to the polarity of the local environment and the formation of hydrogen bonds. Specifically, gxx values tend to decrease in more polar or protic environments.

| Tensor Component | Value | Notes |

|---|---|---|

| gxx | ~2.008 - 2.009 | Sensitive to solvent polarity and hydrogen bonding. |

| gyy | ~2.006 | Less sensitive to the environment compared to gxx and gzz. |

| gzz | ~2.002 - 2.003 | The z-axis is typically oriented along the nitrogen 2pz orbital. |

| Axx (MHz) | ~15 - 20 | The ¹⁵N hyperfine coupling is significantly larger than for ¹⁴N. The anisotropy reflects the p-orbital character of the SOMO on the nitrogen atom. |

| Ayy (MHz) | ~15 - 20 | |

| Azz (MHz) | ~90 - 100 |

Note: The exact values can vary depending on the specific solvent, temperature, and molecular conformation. The values presented are typical for piperidine-based ¹⁵N-nitroxides in frozen solutions.

Electron spin relaxation times are crucial parameters that describe the return of the electron spin system to equilibrium after perturbation. They are sensitive to molecular dynamics and interactions.

Spin-Lattice Relaxation Time (T₁): This parameter characterizes the rate at which the spin system exchanges energy with its surroundings (the "lattice"), returning to thermal equilibrium. For nitroxides, T₁ is influenced by mechanisms such as spin rotation and the modulation of g-tensor and hyperfine tensor anisotropy by molecular tumbling. nih.gov T₁ values for nitroxides are typically in the microsecond range in frozen solutions. nih.gov

Spin-Spin Relaxation Time (T₂): Also known as transverse relaxation time, T₂ describes the decay of the transverse magnetization due to interactions between spins. In pulsed EPR, T₂ can be measured directly using a two-pulse spin echo sequence. nih.gov For nitroxides, T₂ can be significantly shorter than T₁, often in the nanosecond to microsecond range, and is highly sensitive to molecular motion and oxygen concentration. nih.gov

Phase Memory Time (Tₘ): This is the characteristic time for the loss of phase coherence of the electron spins, which is often used interchangeably with T₂ in the context of electron spin echo experiments.

Studies have shown that deuteration of the nitroxide ring, in conjunction with ¹⁵N labeling, can lead to longer relaxation times, which is beneficial for certain advanced EPR experiments. nih.gov

| Parameter | Typical Value Range | Conditions |

|---|---|---|

| T₁ (Spin-Lattice) | 1 - 20 µs | Immobilized/frozen solution, ambient to cryogenic temperatures. nih.gov |

| T₂ (Spin-Spin) | 0.1 - 2 µs | Deoxygenated solutions. Sensitive to molecular tumbling and concentration. nih.gov |

| Tₘ (Phase Memory) | ~ T₂ | Measured by electron spin echo techniques. |

Note: Relaxation times are highly dependent on temperature, solvent viscosity, concentration of the radical, and the presence of other paramagnetic species like molecular oxygen.

When two or more paramagnetic centers are in proximity, they interact through two primary mechanisms:

Spin Exchange Interaction (J): This is a short-range, through-bond or through-space interaction that arises from the overlap of the electron wavefunctions. It is highly sensitive to the distance and orientation between the spin centers. In solution, the rate of spin exchange due to bimolecular collisions is concentration-dependent and affects the EPR line shape, causing broadening and eventually merging of the hyperfine lines. acs.org

Dipolar Coupling: This is a through-space interaction between the magnetic dipoles of the two unpaired electrons. It has a characteristic 1/r³ dependence, where r is the distance between the spins, making it a valuable "spectroscopic ruler" for measuring distances in the range of approximately 1.5 to 8 nanometers.

Pulsed EPR techniques, particularly Pulsed Electron-Electron Double Resonance (PELDOR), also known as Double Electron-Electron Resonance (DEER), are powerful methods for measuring dipolar couplings between spin labels and thus determining inter-spin distances.

Both continuous wave (CW) and pulsed EPR methods are employed to study 4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-¹⁵N-oxyl.

Continuous Wave (CW) EPR: This is the conventional method where the sample is subjected to continuous microwave irradiation while the magnetic field is swept. researchgate.net The resulting spectrum's line shape is highly sensitive to the rotational motion of the nitroxide. In the fast-tumbling regime (e.g., in low-viscosity solutions), sharp, well-resolved hyperfine lines are observed. As the motion slows down, anisotropic interactions are not fully averaged, leading to differential broadening of the spectral lines. In the slow-motion or rigid limit (e.g., in a frozen solution or when attached to a large macromolecule), the spectrum becomes a broad powder pattern. nih.gov Detailed analysis of the CW-EPR line shape allows for the determination of rotational correlation times. nih.gov

Pulsed EPR: In this approach, short, intense pulses of microwave radiation are used to manipulate the electron spins. Pulsed techniques offer several advantages over CW-EPR, including the direct measurement of spin relaxation times (T₁ and T₂) and the ability to perform advanced experiments like PELDOR/DEER for distance measurements and Electron Nuclear Double Resonance (ENDOR) for probing weakly coupled nuclei. nih.govuni-frankfurt.de The free induction decay (FID) signal in pulsed EPR is the time-domain equivalent of the absorption spectrum in CW-EPR. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

While 4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-¹⁵N-oxyl itself is generally not directly observed by NMR due to the extreme broadening caused by the unpaired electron, its presence has profound effects on the NMR signals of nearby nuclei. This phenomenon is exploited in a technique known as Paramagnetic Relaxation Enhancement (PRE).

PRE is the increase in the nuclear spin relaxation rates (both longitudinal, R₁, and transverse, R₂) of nuclei due to the dipolar interaction with the unpaired electron of a nearby paramagnetic center. The magnitude of this enhancement is proportional to 1/r⁶, where r is the distance between the nucleus and the unpaired electron. This strong distance dependence makes PRE an invaluable tool for obtaining long-range distance information (up to ~35 Å) in biomolecular structure determination, which is often inaccessible through standard NMR methods like the Nuclear Overhauser Effect (NOE).

The PRE effect leads to a measurable decrease in the intensity and an increase in the linewidth of NMR signals from nuclei close to the paramagnetic tag. By measuring the NMR signal intensities or relaxation rates of a molecule in both its paramagnetic (nitroxide-labeled) and diamagnetic (nitroxide-reduced) states, the PRE can be quantified. This quantitative information can then be translated into distance restraints that are used to define and refine the three-dimensional structures of macromolecules like proteins and nucleic acids.

Enhancements in Dynamic Nuclear Polarization (DNP) Utilizing ¹⁵N Nitroxides

The isotopic substitution of ¹⁴N with ¹⁵N in nitroxide radicals, such as 4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPOL), provides significant advantages for Dynamic Nuclear Polarization (DNP) enhanced Nuclear Magnetic Resonance (NMR) spectroscopy. d-nb.inforesearchgate.net This enhancement stems from fundamental differences in the nuclear spin properties of the two nitrogen isotopes. The naturally abundant ¹⁴N isotope has a nuclear spin (I) of 1, which results in an Electron Paramagnetic Resonance (EPR) spectrum characterized by three hyperfine lines. In contrast, the ¹⁵N isotope has a nuclear spin of 1/2, simplifying the EPR spectrum to just two lines (a doublet). nih.gov

This reduction in the number of hyperfine lines, coupled with a smaller hyperfine coupling constant, leads to a collapse of the EPR pattern and a significant narrowing of the spectral linewidths. d-nb.inforesearchgate.net The narrower and more simplified EPR spectrum allows for more efficient saturation of the electron transitions by microwave irradiation, which is the foundational step for transferring polarization from the highly polarized electron spins of the nitroxide to the surrounding nuclear spins (e.g., ¹H, ¹³C) in the sample. nih.govaip.org This process, known as the Overhauser effect in liquids, dramatically increases the NMR signal intensity of the target nuclei. d-nb.inforesearchgate.net

Research has demonstrated that the combination of ¹⁵N-labeling and perdeuteration (substitution of hydrogen with deuterium) in nitroxides can lead to exceptionally high DNP enhancements. d-nb.inforesearchgate.netaip.org In one study investigating DNP in aqueous solutions, the use of a ¹⁵N-labeled nitroxide resulted in a ¹H signal enhancement of -140, which was reported as the highest observed for nitroxides under those conditions. d-nb.inforesearchgate.net The improved performance of ¹⁵N-enriched nitroxides means that lower microwave power is required to achieve significant signal enhancement compared to their ¹⁴N counterparts. aip.org This increased efficiency and the resulting boost in NMR sensitivity are critical for studies of macromolecules and other complex biological systems where high resolution and sensitivity are paramount. nih.gov

| Property | ¹⁴N-Nitroxide (e.g., ¹⁴N-TEMPOL) | ¹⁵N-Nitroxide (e.g., ¹⁵N-TEMPOL) | Reference |

|---|---|---|---|

| Nuclear Spin (I) | 1 | 1/2 | nih.gov |

| Number of EPR Hyperfine Lines | 3 (Triplet) | 2 (Doublet) | nih.gov |

| EPR Linewidth | Broader | Narrower | d-nb.inforesearchgate.net |

| Saturation Efficiency | Lower | Higher | aip.org |

| Reported ¹H DNP Enhancement Factor | Lower than ¹⁵N equivalent | Up to -140 | d-nb.inforesearchgate.net |

Indirect NMR Characterization of Diamagnetic Environments via Nitroxide Interaction

The paramagnetic nature of the nitroxide group in 4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-¹⁵N-oxyl makes it an effective probe, but it also complicates direct NMR analysis of molecules in its immediate vicinity. The unpaired electron causes significant broadening of NMR signals of nearby nuclei, often rendering them undetectable. researchgate.net However, this property can be exploited for the indirect characterization of diamagnetic molecules or environments through a chemical reduction of the nitroxide to its corresponding diamagnetic hydroxylamine (B1172632). researchgate.net

This method involves first introducing the paramagnetic nitroxide into the system of interest. The interactions and distribution of the nitroxide can be studied using techniques like EPR. Subsequently, the nitroxide is chemically reduced in-situ to the corresponding hydroxylamine (4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-¹⁵N-hydroxylamine). This reduction quenches the paramagnetism, eliminating the line broadening effect and allowing for high-resolution NMR spectra to be acquired. researchgate.net

By comparing the NMR spectra before and after the reduction, or more practically, by analyzing the sharp spectra of the hydroxylamine derivative, detailed structural information about the molecule and its environment can be obtained. researchgate.net This approach was successfully used to characterize H₂@C₆₀ nitroxide derivatives. The ¹H NMR spectra of the paramagnetic nitroxide derivatives were unobservable, but after reduction to their hydroxylamine counterparts, sharp, well-resolved spectra were obtained, allowing for full characterization. researchgate.net

Furthermore, the interaction between the remaining nitroxide (if the reduction is not complete) and the newly formed hydroxylamine can provide additional insights. Studies have shown an unexpectedly large bimolecular relaxivity induced in the hydroxylamine by the corresponding nitroxide. This phenomenon can be explained by a rapid hydrogen atom transfer between the nitroxide and the hydroxylamine, which provides another channel for nuclear spin relaxation. researchgate.net This indirect characterization is a powerful tool for probing environments that are otherwise inaccessible by direct NMR due to paramagnetic broadening.

| Step | Compound State | Spectroscopic Observation | Information Gained | Reference |

|---|---|---|---|---|

| 1 | Paramagnetic Nitroxide in Environment | Broad, unobservable NMR signals for nearby nuclei | Confirmation of paramagnetic influence | researchgate.net |

| 2 | Chemical Reduction | Nitroxide is converted to Diamagnetic Hydroxylamine | Quenching of paramagnetism | researchgate.net |

| 3 | Diamagnetic Hydroxylamine in Environment | Sharp, high-resolution NMR signals | Detailed structural and environmental characterization | researchgate.net |

Redox Chemistry, Catalysis, and Mechanistic Studies of Nitroxide Systems

Reactions with Reactive Species and Mechanistic Insights

Interaction with Reactive Nitrogen Species (RNS) and Related Species (e.g., Nitroxyl (B88944), Nitric Oxide)

The interaction of 4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-¹⁵N-oxyl (¹⁵N-TEMPOL-H) with reactive nitrogen species (RNS) is complex and does not always involve direct reaction with the primary RNS molecule. Instead, ¹⁵N-TEMPOL-H often reacts with highly reactive radical intermediates derived from RNS decomposition. RNS are a family of molecules derived from nitric oxide (•NO) and superoxide (B77818) (O₂•⁻), which play significant roles in both physiological signaling and pathological processes. wikipedia.org

A key RNS is peroxynitrite (ONOO⁻), formed from the rapid reaction of nitric oxide with superoxide. wikipedia.org While ¹⁵N-TEMPOL-H does not react directly with peroxynitrite itself, it is a potent scavenger of the reactive radicals produced during peroxynitrite's decomposition, such as the hydroxyl radical (•OH) and the carbonate radical anion (CO₃•⁻). researchgate.net In this process, the nitroxide is oxidized to its corresponding oxoammonium cation. researchgate.netnih.gov This interaction effectively diverts the reaction pathway of peroxynitrite-derived radicals, inhibiting nitration of phenolic compounds like tyrosine while promoting nitrosation. researchgate.netnih.govnih.gov This mechanism suggests a protective role for the compound against the damaging nitrating effects of peroxynitrite in inflammatory conditions. nih.govuky.edu

Furthermore, ¹⁵N-TEMPOL-H reacts with nitroxyl (HNO), the one-electron reduced and protonated congener of nitric oxide. rsc.org The reaction involves hydrogen abstraction from HNO by the nitroxide radical, yielding the corresponding hydroxylamine (B1172632) (¹⁵N-TEMPOL-H₂) and nitric oxide (•NO). rsc.org This reactivity makes nitroxides effective scavengers of HNO. nih.gov The rate constants for the reaction of various scavengers with HNO have been studied, providing quantitative insight into these interactions. nih.gov

| Reactive Species | Interaction Mechanism with ¹⁵N-TEMPOL-H | Key Products | Outcome |

|---|---|---|---|

| Peroxynitrite (ONOO⁻) | Indirect; reacts with ONOO⁻-derived radicals (•OH, CO₃•⁻). researchgate.net | Oxoammonium cation, Nitric Oxide (NO). researchgate.net | Inhibition of nitration, promotion of nitrosation. nih.govnih.gov |

| Nitric Oxide (NO) | Indirectly produced from the reaction of the oxoammonium cation with ONOO⁻. researchgate.netnih.gov | Dinitrogen trioxide (N₂O₃). researchgate.net | Contributes to nitrosating chemistry. researchgate.net |

| Nitroxyl (HNO) | Direct; hydrogen abstraction from HNO. rsc.org | Hydroxylamine (¹⁵N-TEMPOL-H₂), Nitric Oxide (NO). rsc.org | Scavenging of HNO. nih.gov |

Regeneration and Catalytic Cycles in Radical Scavenging

A defining feature of 4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-¹⁵N-oxyl is its ability to act as a catalytic scavenger of radicals, which is made possible by the continuous regeneration of the active nitroxide form. This catalytic activity relies on the interplay between three key oxidation states: the stable nitroxide radical (¹⁵N-TEMPOL-H), the one-electron oxidized oxoammonium cation, and the one-electron reduced hydroxylamine. nih.gov This redox cycling allows a small amount of the compound to detoxify a much larger molar excess of reactive species. nih.govnih.gov

The central catalytic cycle in the scavenging of peroxynitrite-derived radicals proceeds as follows:

Oxidation: The nitroxide radical (¹⁵N-TEMPOL-H) reacts with radicals like •OH or CO₃•⁻, which are generated from peroxynitrite decomposition. In this step, the nitroxide is oxidized to the high-potential oxoammonium cation. researchgate.netresearchgate.net

Reduction/Regeneration: The newly formed oxoammonium cation is a potent oxidant. It can be reduced back to the parent nitroxide radical by reacting with other species. For instance, it can oxidize peroxynitrite, a reaction that regenerates the nitroxide and produces oxygen and nitric oxide. researchgate.netnih.gov After this cycle, the ¹⁵N-TEMPOL-H molecule is recovered unmodified and available to scavenge another radical. nih.govuky.edu

This primary cycle effectively transforms damaging, nitrating radicals into nitrosating species, which can have different biological consequences. researchgate.net

A second regenerative pathway involves the hydroxylamine form. The nitroxide can be reduced to its corresponding hydroxylamine. This hydroxylamine can then be re-oxidized back to the nitroxide form by reacting with other oxidants, such as hydrogen peroxide (H₂O₂) in the presence of enzymes like cytochrome c oxidase, or by transition metals. nih.gov Endogenous reducing agents, such as ascorbate (B8700270) (Vitamin C), can also play a role in the cycle by rapidly converting the oxoammonium cation back to the nitroxide or further to the hydroxylamine, creating a synergistic antioxidant effect. nih.gov

The interconversion between the nitroxide and hydroxylamine forms is a reversible process that can reach equilibrium in aqueous solutions. researchgate.net This dynamic balance ensures that the compound can participate in multiple redox reactions, effectively acting as a versatile, recyclable antioxidant. nih.govnih.gov

| Oxidation State | Formation Pathway | Reaction / Role in Cycle |

|---|---|---|

| Nitroxide Radical (¹⁵N-TEMPOL-H) | - Starting compound

| Scavenges radicals (e.g., •OH, CO₃•⁻) to become oxidized. researchgate.net |

| Oxoammonium Cation | Oxidation of the nitroxide radical by reactive species. researchgate.net | Potent oxidant; reduced back to the nitroxide by species like ONOO⁻ or ascorbate, regenerating the catalyst. researchgate.netnih.gov |

| Hydroxylamine | Reduction of the nitroxide radical. nih.gov | Can be re-oxidized to the nitroxide by various oxidants, completing a secondary regenerative loop. nih.gov |

Computational and Theoretical Investigations of Nitroxide Radicals

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Spin Density Distribution

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of nitroxide radicals. researchgate.net These methods solve approximations of the Schrödinger equation to determine the distribution of electrons within the molecule and their corresponding energy levels. For 4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-¹⁵N-oxyl, DFT calculations reveal that the single unpaired electron resides primarily in a π-type molecular orbital, which is localized on the N-O moiety. This orbital is known as the Singly Occupied Molecular Orbital (SOMO). mdpi.com

The spin density, which represents the spatial distribution of the unpaired electron, is a key property derived from these calculations. In piperidine-based nitroxides, the majority of the spin density is concentrated on the nitrogen and oxygen atoms of the nitroxide group, with a slightly higher density typically found on the oxygen atom. The substitution of the standard ¹⁴N with the ¹⁵N isotope does not alter the electronic structure or the spin density distribution itself, but it changes the nuclear spin, which has significant implications for electron paramagnetic resonance (EPR) spectroscopy.

DFT calculations can also map the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity and electronic transitions. conicet.gov.ar The energy difference between the HOMO and LUMO provides an estimate of the molecule's chemical stability and the energy required to excite an electron.

Table 1: Conceptual Spin Density Distribution in 4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-¹⁵N-oxyl

| Atomic Center | Relative Spin Density | Role in Electronic Structure |

|---|---|---|

| Oxygen (O) | High | Major contributor to the SOMO; primary site of the unpaired electron. |

| Nitrogen (N) | High | Major contributor to the SOMO; shares the unpaired electron with oxygen. |

| Piperidine (B6355638) Ring Carbons | Low / Negligible | Spin density is largely confined to the N-O group; minor delocalization may occur. |

| Methyl Group Carbons/Hydrogens | Very Low / Negligible | Minimal participation in the SOMO. |

Computational Prediction and Rationalization of Spectroscopic Parameters

Computational methods are essential for predicting and interpreting the spectroscopic parameters of nitroxide radicals, particularly those obtained from Electron Paramagnetic Resonance (EPR) spectroscopy. The ¹⁵N isotope has a nuclear spin of I=1/2, which simplifies the EPR spectrum compared to the I=1 spin of the more common ¹⁴N isotope, resulting in a doublet instead of a triplet signal.

Theoretical calculations can accurately predict the key EPR parameters:

Hyperfine Coupling Constants (hcc): The isotropic hyperfine coupling of a radical is primarily governed by the shape of its SOMO. mdpi.com For the ¹⁵N nucleus in 4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-¹⁵N-oxyl, the hyperfine coupling constant (aN) arises from the interaction between the magnetic moments of the unpaired electron and the ¹⁵N nucleus. DFT calculations can predict the aN value with high accuracy. These calculations show that the magnitude of aN is sensitive to the geometry of the nitroxide group; for instance, planar or nearly planar nitroxides exhibit smaller aN values than their pyramidal counterparts. mdpi.com

g-factor: The g-factor, or spectroscopic splitting factor, is another fundamental EPR parameter that can be computed. It reflects the local electronic environment of the unpaired electron. Computational models, often combining quantum mechanics and molecular mechanics (QM/MM), can predict how the g-factor is influenced by environmental factors such as solvent polarity. nih.gov

The interplay between high-resolution rotational spectroscopy and quantum-chemical computations is also crucial. While computationally intensive, these methods can predict rotational constants with very high accuracy (better than 0.3%), providing detailed structural information. mdpi.comresearchgate.net

Table 2: Comparison of Theoretical and Experimental Spectroscopic Parameters for Piperidine Nitroxides

| Parameter | Computational Method | Typical Calculated Value Range | Typical Experimental Value Range | Reference |

|---|---|---|---|---|

| ¹⁵N Hyperfine Coupling (aN) | DFT (B3LYP) | ~21-24 G | ~22-25 G | mdpi.com |

| g-factor | QM/MM | ~2.0055 - 2.0065 | ~2.0058 - 2.0062 | nih.gov |

| Rotational Constants | DFT / Composite Approaches | Within 0.3% of experimental | Highly structure-dependent | mdpi.comresearchgate.net |

Note: Values are representative for piperidine-based nitroxides in common solvents and may vary based on the specific functional, basis set, and environmental conditions.

Theoretical Modeling of Redox Potentials and Their Correlation with Chemical Structure

Nitroxide radicals undergo reversible one-electron oxidation to form N-oxoammonium cations and one-electron reduction to form hydroxylamines. The electrochemical potentials at which these redox events occur are fundamental to their chemical reactivity and applications.

High-level ab initio molecular orbital calculations and DFT have proven highly effective in predicting the redox potentials of cyclic nitroxides. anu.edu.auanu.edu.auusc.edu.au For piperidine-based nitroxides, there is consistently excellent agreement between calculated and experimentally determined oxidation potentials, often with a mean absolute deviation of only 0.05 V. anu.edu.auusc.edu.auscispace.com

These theoretical models demonstrate that redox potentials are strongly influenced by the chemical structure:

Ring System: The flexibility of the six-membered piperidine ring allows the nitrogen center to planarize more easily upon oxidation compared to more rigid five-membered rings, generally resulting in lower oxidation potentials. researchgate.net

Substituents: The electronic nature of substituents on the piperidine ring significantly impacts the redox potential. Electron-donating groups (like the hydroxyl group in 4-Hydroxy-TEMPO) stabilize the positive charge of the resulting N-oxoammonium cation, leading to a negative shift (easier oxidation) in the potential. researchgate.net Conversely, electron-withdrawing groups make oxidation more difficult. Studies have shown a direct correlation between the one-electron redox potentials and the group electronegativity of substituents. researchgate.netacs.org

The ability to accurately predict these potentials allows for the rational design of nitroxides with specific redox properties for applications ranging from antioxidants to catalysts and energy storage materials. anu.edu.auacs.org

Table 3: Correlation of Structure with Calculated and Experimental Redox Potentials for TEMPO Derivatives

| Compound | Substituent at C4 Position | Electronic Effect | Calculated E° (V vs. Fc/Fc⁺) | Experimental E° (V vs. Fc/Fc⁺) | Reference |

|---|---|---|---|---|---|

| TEMPO | -H | Neutral | 0.14 | 0.13 | anu.edu.auanu.edu.auusc.edu.au |

| 4-Hydroxy-TEMPO (Tempol) | -OH | Electron-donating | 0.21 | 0.20 | anu.edu.auanu.edu.auusc.edu.au |

| 4-Oxo-TEMPO | =O | Electron-withdrawing | 0.43 | 0.39 | anu.edu.auanu.edu.auusc.edu.au |

Note: Potentials are for the one-electron oxidation (Nitroxide → Oxoammonium cation) in acetonitrile.

Molecular Dynamics Simulations for Conformational Sampling and Environmental Interactions

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectories of individual atoms, providing a detailed picture of molecular motions, conformational changes, and intermolecular interactions over time. frontiersin.org

For 4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-¹⁵N-oxyl, MD simulations are particularly useful for:

Conformational Sampling: The six-membered piperidine ring is not planar and can adopt various conformations, primarily chair and boat forms. MD simulations can explore the potential energy surface of the molecule to determine the relative stabilities of these conformers and the energy barriers for interconversion between them. mdpi.com Enhanced sampling techniques, such as temperature-accelerated MD, can be used to overcome energy barriers and explore the conformational space more efficiently than standard MD. nih.gov

Environmental Interactions: The properties of nitroxides are highly sensitive to their local environment. MD simulations explicitly model the interactions between the nitroxide and surrounding solvent molecules. mdpi.com For example, simulations of TEMPO in water can reveal the structure of the hydration shell around the polar N-O group and the hydroxyl group, including the formation and dynamics of hydrogen bonds. nih.gov These simulations are critical for understanding solvatochromic effects, where solvent properties modulate the spectroscopic parameters (e.g., aN and g-factor) of the radical. nih.govacs.org By combining MD simulations with QM/MM calculations, one can generate statistically significant ensembles of molecular configurations to compute average spectroscopic properties that are directly comparable to experimental results in solution. acs.org

Table 4: Applications of Molecular Dynamics Simulations for Nitroxide Radicals

| Application Area | Information Obtained | Significance |

|---|---|---|

| Conformational Analysis | Preferred ring conformations (chair, boat), energy barriers for conversion. | Links molecular structure and flexibility to overall properties. |

| Solvation Studies | Radial distribution functions, hydrogen bond dynamics, solvent shell structure. | Explains solvent effects on EPR spectra and chemical reactivity. |

| QM/MM Simulations | Ensemble-averaged spectroscopic parameters (aN, g-factor). | Provides a direct link between atomistic simulations and experimental measurements. |

| Interaction with Biomolecules | Binding modes, interaction energies, local dynamics. | Elucidates the mechanism of action when used as a spin probe or label in biological systems. |

Applications of 4 Hydroxy 2,2,6,6 Tetramethylpiperidine 1 15n Oxyl As a Biophysical and Chemical Probe

Site-Directed Spin Labeling (SDSL) in Structural Biology

Site-directed spin labeling (SDSL) is a powerful technique that provides insights into the structure and dynamics of biomacromolecules. nih.govfrontiersin.org This method involves the introduction of a spin label, such as a derivative of ¹⁵N-TEMPOL, at a specific site within a protein or nucleic acid. nih.gov The subsequent analysis of the EPR spectrum of the spin label reveals information about the local environment and conformational changes of the macromolecule.

The most common strategy for SDSL involves introducing a cysteine residue at the desired location via site-directed mutagenesis, which can then be specifically targeted by a methanethiosulfonate (B1239399) derivative of the spin label (MTSL). frontiersin.org The resulting disulfide bond covalently attaches the nitroxide probe to the biomolecule.

Pulsed Electron-Electron Double Resonance (PELDOR), also known as Double Electron-Electron Resonance (DEER), is a pulsed EPR technique that allows for the precise measurement of distances between two spin labels attached to a macromolecule, typically in the range of 1.5 to 8.0 nanometers. nih.govethz.ch These distance measurements provide crucial constraints for determining the three-dimensional structure and conformational changes of proteins and other biomolecules. nih.govresearchgate.net

The experiment involves applying a series of microwave pulses at two different frequencies to manipulate the spins of the two interacting nitroxides. The resulting echo signal is modulated by the dipole-dipole interaction between the two spins, and the frequency of this modulation is directly related to the distance between them. The use of ¹⁵N-labeled spin probes can be advantageous in these experiments due to their simpler two-line hyperfine pattern compared to the three-line spectrum of ¹⁴N-nitroxides, which can simplify data analysis.

| Protein | Labeled Residues | Measured Distance (nm) | Biological Context |

|---|---|---|---|

| T4 Lysozyme | 61/135 | ~4.0 | Conformational state of the enzyme |

| T4 Lysozyme | 65/135 | ~4.0 | Structural integrity of a helical domain |

| T4 Lysozyme | 65/80 | ~3.2 | Probing the distance between two helices |

| Sialic acid binding protein HiSiaP | 58/134 | ~2.5 (closed), ~3.5 (open) | Ligand-induced conformational change |

| Sialic acid binding protein HiSiaP | 55/175 | ~4.0 (closed), ~4.5 (open) | Substrate binding mechanism |

Beyond distance measurements, the EPR spectrum of a ¹⁵N-TEMPOL spin label provides detailed information about its local environment and mobility. nih.govbiorxiv.org The lineshape and spectral parameters are sensitive to the polarity of the environment, the accessibility to water or other solvents, and the rotational motion of the spin label. frontiersin.org

By analyzing these spectral features, researchers can map the solvent accessibility of different regions of a protein, identify regions that undergo conformational changes upon ligand binding or protein-protein interaction, and characterize the dynamics of flexible loops and domains. nih.govmdpi.com This information is crucial for understanding the relationship between protein structure, dynamics, and function.

Monitoring Cellular and Subcellular Redox Homeostasis

Cellular redox homeostasis is the dynamic balance between oxidizing and reducing processes within a cell, which is crucial for normal cellular function. mdpi.com Imbalances in this delicate equilibrium can lead to oxidative stress, a condition implicated in numerous diseases. ¹⁵N-TEMPOL and its derivatives serve as valuable probes for monitoring cellular redox status.

Detection and Quantification of Specific Reactive Species in Biological Systems

Reactive oxygen species (ROS) and reactive nitrogen species (RNS) are highly reactive molecules that can cause damage to cellular components. nih.govscu.edu.au ¹⁵N-TEMPOL can be used to detect and, in some cases, quantify specific reactive species. For instance, it can react with superoxide (B77818) radicals, leading to its reduction and a corresponding change in the EPR signal. wikipedia.org

Furthermore, specific reaction products can sometimes be identified, providing a more definitive identification of the reactive species involved. nih.gov This capability is critical for understanding the role of specific ROS and RNS in various physiological and pathological processes.

| Reactive Species | Reaction with TEMPOL | Detection Method | Observed Change |

|---|---|---|---|

| Superoxide (O₂⁻) | Reduction to hydroxylamine (B1172632) | EPR Spectroscopy | Decrease in EPR signal intensity |

| Hydroxyl Radical (•OH) | Oxidation or adduction | EPR Spectroscopy | Formation of new paramagnetic species or signal decay |

| Nitric Oxide (NO) | Complex formation or reaction | EPR Spectroscopy | Changes in hyperfine coupling constants |

| Peroxynitrite (ONOO⁻) | Oxidation of the piperidine (B6355638) ring | EPR Spectroscopy / Mass Spectrometry | Formation of specific oxidation products |

Elucidation of Intermolecular Interactions, including Hydrogen Bonding

The nitroxide group of ¹⁵N-TEMPOL is sensitive to its immediate molecular environment, including intermolecular interactions such as hydrogen bonding. libretexts.orgkhanacademy.orgkhanacademy.orgwikipedia.org The hyperfine coupling constant of the nitrogen nucleus is influenced by the polarity of the solvent and the formation of hydrogen bonds with the nitroxyl (B88944) oxygen.

By studying the EPR spectrum of ¹⁵N-TEMPOL in different solvents or in the presence of other molecules, it is possible to gain insights into the nature and strength of these interactions. This information is valuable for understanding solvation effects and the forces that govern molecular recognition and self-assembly.

Applications in Materials Science, Polymer Chemistry, and Supramolecular Assemblies

The utility of ¹⁵N-TEMPOL extends beyond biological systems into the realm of materials science and polymer chemistry. As a stable radical, it can be used as a probe to study the structure and dynamics of polymers and other soft materials. For example, it can be incorporated into polymer chains to monitor their mobility and local environment using EPR spectroscopy.

In supramolecular chemistry, ¹⁵N-TEMPOL can be used to study the formation and properties of self-assembled structures. Its paramagnetic nature allows for the investigation of these assemblies using EPR, providing information that is complementary to other techniques like NMR and X-ray diffraction. Furthermore, TEMPO derivatives are utilized in organic redox flow batteries. researchgate.net

Q & A

Q. What are the key considerations for synthesizing 4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-15N-oxyl with isotopic purity?

Methodological Answer: Synthesis requires precise isotopic labeling (15N) and deuterium substitution. A modified procedure involves reacting 15NH4Cl with D2O in multiple cycles to ensure isotopic enrichment, followed by coupling with a hydroxylated TEMPO derivative. Key steps include controlling reaction temperature (57–63°C) and using catalysts like HCl or phosphate salts to optimize yield (>98% purity) . Characterization via NMR and mass spectrometry (MS) is critical to confirm isotopic integrity and structural fidelity .

Q. How can researchers validate the structural and isotopic integrity of this compound?

Methodological Answer: Use a combination of:

- Nuclear Magnetic Resonance (NMR): 15N NMR to confirm isotopic labeling and 1H/13C NMR for structural verification.

- Mass Spectrometry (MS): High-resolution MS to detect isotopic patterns (e.g., molecular ion peaks at m/z 173.24 for 15N-labeled variants) .

- Electron Paramagnetic Resonance (EPR): Validate the nitroxide radical’s stability and spin properties .

Q. What are the stability profiles of this compound under varying storage conditions?

Methodological Answer: Stability tests should assess:

- Temperature Sensitivity: Store refrigerated (0–6°C) to prevent radical degradation .

- Moisture and Oxygen Exposure: Use inert atmospheres (N2/Ar) during handling and storage.

- Long-Term Stability: Monitor EPR signal attenuation over time; degradation >5% after 6 months suggests suboptimal conditions .

Q. How does isotopic labeling (15N, deuterium) influence experimental outcomes in spin-labeling studies?

Methodological Answer: 15N labeling enhances EPR signal resolution by reducing hyperfine splitting, while deuterium substitution minimizes line broadening via reduced proton coupling. For example, 2H,15N-labeled derivatives improve sensitivity in membrane protein dynamics studies .

Q. What safety protocols are essential for handling this nitroxide radical?

Methodological Answer:

- Personal Protective Equipment (PPE): Safety glasses (EN 166/NIOSH) and nitrile gloves.

- Engineering Controls: Use fume hoods to avoid aerosol exposure .

- First Aid: Immediate rinsing with water for eye/skin contact (>15 minutes) followed by medical consultation .

Advanced Research Questions

Q. How can this compound resolve contradictions in EPR-derived membrane fluidity data?

Methodological Answer: Discrepancies often arise from probe localization or environmental interference. To address this:

- Cross-Validation: Combine EPR with fluorescence anisotropy or molecular dynamics simulations.

- Isotopic Control: Compare 15N-labeled vs. unlabeled probes to isolate isotopic effects .

- Temperature-Dependent Studies: Map phase transitions in lipid bilayers to correlate EPR line shapes with membrane order .

Q. What computational frameworks optimize its use in reactive oxygen species (ROS) scavenging studies?

Methodological Answer:

- Density Functional Theory (DFT): Model radical scavenging pathways (e.g., H-atom transfer energetics).

- COMSOL Multiphysics: Simulate diffusion kinetics in biological matrices, integrating AI-driven parameter optimization for real-time adjustments .

- Validation: Cross-reference computational results with experimental EPR and UV-Vis kinetics .

Q. How can researchers design experiments to address conflicting data on its redox stability in biological systems?

Methodological Answer:

- Factorial Design: Vary pH (5–9), temperature (25–37°C), and reductant concentrations (e.g., ascorbate) to identify stability thresholds .

- Redox Profiling: Use cyclic voltammetry to measure reduction potentials and correlate with in vitro scavenging efficiency .

- Theoretical Alignment: Link results to free radical theory, ensuring mechanistic hypotheses guide data interpretation .

Q. What advanced techniques enhance its application in studying protein conformational dynamics?

Methodological Answer:

Q. How can AI-driven automation improve synthetic reproducibility and scale-up?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.